molecular formula C12H7NO2 B1609127 4-(5-Formylfuran-2-yl)benzonitrile CAS No. 52130-32-2

4-(5-Formylfuran-2-yl)benzonitrile

Cat. No.: B1609127
CAS No.: 52130-32-2
M. Wt: 197.19 g/mol
InChI Key: VWGLKBAOUBWFNS-UHFFFAOYSA-N
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Description

4-(5-Formylfuran-2-yl)benzonitrile is an organic compound with the molecular formula C({12})H({7})NO(_{2}) It features a furan ring substituted with a formyl group at the 5-position and a benzonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylfuran-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-formylfuran and 4-bromobenzonitrile.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is often employed to couple the furan ring with the benzonitrile moiety. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh({4}).

    Reaction Conditions: The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis to industrial production generally involve optimizing reaction conditions, using more efficient catalysts, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO({3})).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH({4})).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: KMnO({3}) in acetic acid.

    Reduction: NaBH({4}) in ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: 4-(5-Carboxyfuran-2-yl)benzonitrile.

    Reduction: 4-(5-Hydroxymethylfuran-2-yl)benzonitrile.

    Substitution: 4-(5-Formylfuran-2-yl)benzamide.

Scientific Research Applications

4-(5-Formylfuran-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-Formylfuran-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The nitrile group can also participate in interactions with biological targets, influencing cellular pathways.

Comparison with Similar Compounds

4-(5-Formylfuran-2-yl)benzonitrile can be compared with similar compounds such as:

    4-(5-Formylfuran-2-yl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.

    4-(5-Formylfuran-2-yl)benzoic acid: Contains a carboxylic acid group, which affects its solubility and reactivity.

    4-(5-Formylfuran-2-yl)benzaldehyde: Lacks the nitrile group, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its combination of a formyl group and a nitrile group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Properties

IUPAC Name

4-(5-formylfuran-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGLKBAOUBWFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408127
Record name 4-(5-formylfuran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-32-2
Record name 4-(5-formylfuran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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